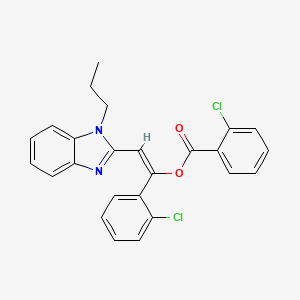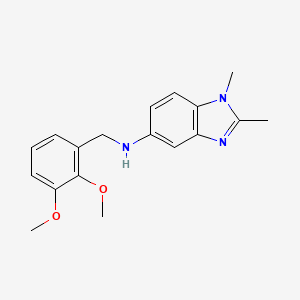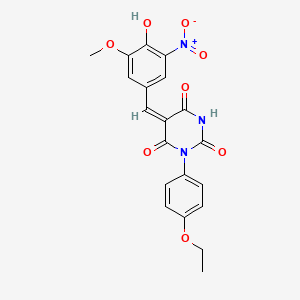
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate, also known as CP-96345, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CP-96345 is a selective ligand for the dopamine D4 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In
Applications De Recherche Scientifique
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective ligand for the dopamine D4 receptor, which has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction. This compound has been used to study the role of the D4 receptor in these disorders, as well as to develop new treatments for them.
Mécanisme D'action
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate acts as a selective ligand for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex and limbic system of the brain. Activation of the D4 receptor has been shown to modulate dopamine release, as well as to affect the activity of other neurotransmitters, such as glutamate and GABA. This compound has been shown to enhance the activity of the D4 receptor, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to enhance dopamine release in the prefrontal cortex and striatum, as well as to improve working memory and attention. It has also been shown to reduce impulsivity and hyperactivity in animal models of ADHD. In addition, this compound has been shown to have anti-inflammatory effects, which may be relevant for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate in lab experiments is its selectivity for the D4 receptor, which allows researchers to study the specific effects of D4 receptor activation. However, one limitation is that this compound is a relatively new compound, and its effects in humans are not well understood. In addition, the synthesis of this compound is complex and may be challenging for researchers without expertise in synthetic chemistry.
Orientations Futures
There are several future directions for research on 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate. One area of interest is the role of the D4 receptor in addiction, particularly in relation to the opioid epidemic. This compound may have potential as a treatment for opioid addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of new treatments for ADHD, which is a common neurological disorder that affects both children and adults. This compound may have potential as a new treatment for ADHD, as it has been shown to improve attention and reduce hyperactivity in animal models. Finally, there is interest in the development of new treatments for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound may have potential as a treatment for these disorders, as it has been shown to have anti-inflammatory effects and to enhance dopamine release in the brain.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-propyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 2-chloroaniline to form 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)ethanone. This intermediate is then reacted with 2-chlorobenzoic acid and triethylamine to form this compound.
Propriétés
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-2-15-29-22-14-8-7-13-21(22)28-24(29)16-23(17-9-3-5-11-19(17)26)31-25(30)18-10-4-6-12-20(18)27/h3-14,16H,2,15H2,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILTZCHIRQDGCZ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)

![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![(3aR*,5S*,6S*,7aS*)-2-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5323406.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
![(3R*,3aR*,7aR*)-1-(isoxazol-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323466.png)